molecular formula C10H11NO B6264048 2-(2,4-dimethylphenoxy)acetonitrile CAS No. 43111-35-9

2-(2,4-dimethylphenoxy)acetonitrile

Cat. No.: B6264048
CAS No.: 43111-35-9
M. Wt: 161.2
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Description

2-(2,4-Dimethylphenoxy)acetonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and an acetonitrile group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)acetonitrile typically involves the reaction of 2,4-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2,4-dimethylphenol+chloroacetonitrileK2CO3,DMF,refluxThis compound\text{2,4-dimethylphenol} + \text{chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 2,4-dimethylphenol+chloroacetonitrileK2​CO3​,DMF,reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized products.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or lithium diisopropylamide (LDA) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Major Products

    Amides: Formed from nucleophilic substitution of the nitrile group.

    Quinones: Formed from oxidation of the phenoxy group.

    Primary Amines: Formed from reduction of the nitrile group.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)acetonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the nitrile group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the phenoxy group undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dibromophenoxy)acetonitrile: Similar structure but with bromine substituents instead of methyl groups.

    2-(2,6-Dimethylphenoxy)acetonitrile: Similar structure but with methyl groups at different positions.

    2-(2,4-Dichlorophenoxy)acetonitrile: Similar structure but with chlorine substituents instead of methyl groups.

Uniqueness

2-(2,4-Dimethylphenoxy)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. The presence of methyl groups at the 2 and 4 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

43111-35-9

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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